

Ratiometric Analysis of Acridine Orange for Autophagy Quantification: Application Notes and Protocols

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Compound of Interest

Compound Name: *Acridine Orange Base*

Cat. No.: *B100579*

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Acridine Orange (AO) is a versatile fluorescent dye utilized for the ratiometric analysis of autophagy. As a weak base, AO can permeate cell membranes and accumulates in acidic compartments.^{[1][2][3]} In the acidic environment of lysosomes and autolysosomes, AO becomes protonated and forms aggregates, leading to a metachromatic shift in its fluorescence emission from green to red.^{[1][2][4]} This property allows for the quantification of acidic vesicular organelles (AVOs), which increase in volume during autophagy.^{[1][2][5]} The ratio of red to green fluorescence intensity provides a quantitative measure of autophagic activity.

Principle of Acridine Orange Staining for Autophagy

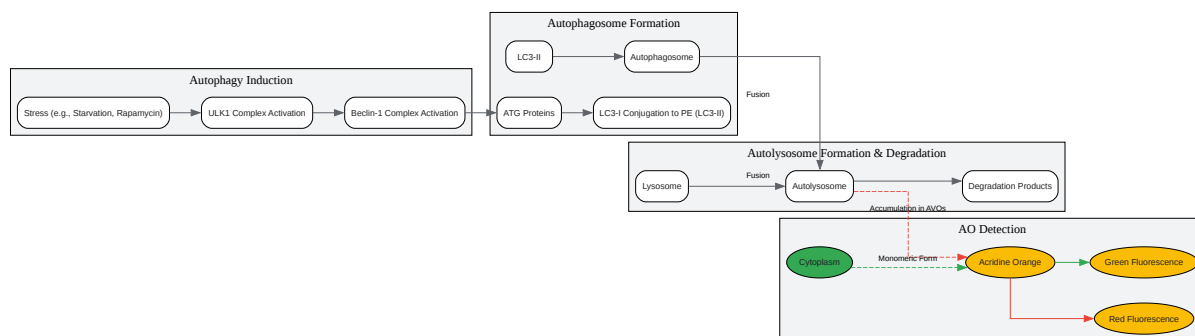
Acridine Orange is a cell-permeable dye that exhibits different fluorescence properties based on its concentration and the local pH.^{[6][7]}

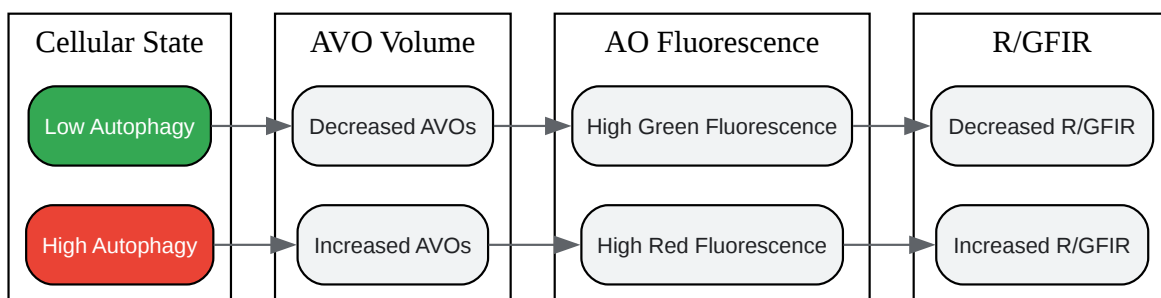
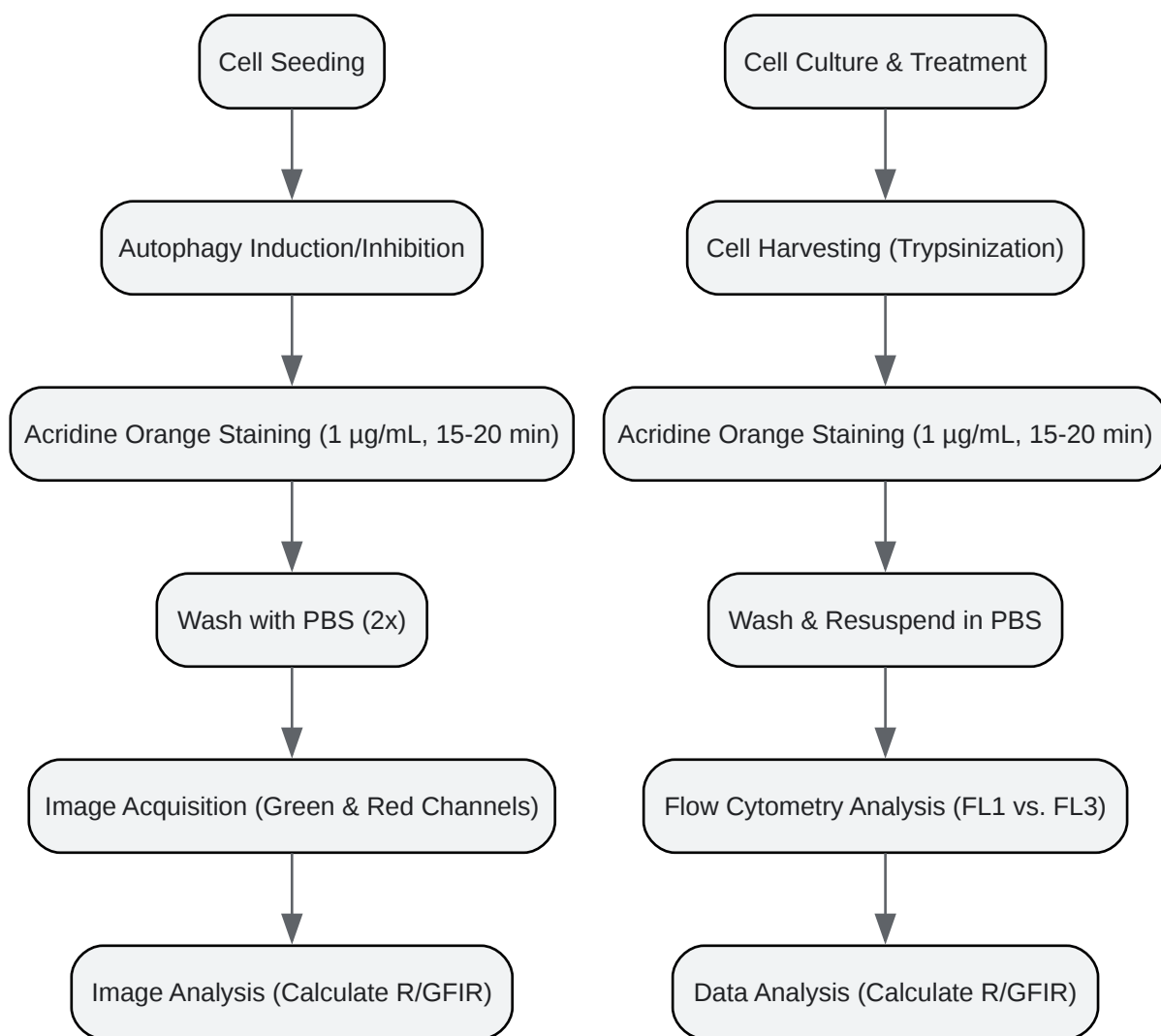
- **Green Fluorescence:** In the cytoplasm and nucleus, where the pH is neutral, AO exists as a monomer and emits green fluorescence upon excitation with blue light.^[6]
- **Red Fluorescence:** In acidic organelles such as lysosomes and autolysosomes, AO becomes protonated and trapped.^{[1][2][6]} The high concentration of AO in these compartments leads to the formation of aggregates that emit red fluorescence.^{[4][6]}

An increase in autophagy leads to the formation and maturation of autolysosomes, thereby increasing the volume of AVOs. This results in a higher accumulation of AO in these acidic compartments and a corresponding increase in the red-to-green fluorescence intensity ratio (R/GFIR).^{[1][2]} This ratiometric analysis corrects for variations in cell size, dye loading, and instrument settings, providing a more accurate quantification of autophagy compared to measuring only the red fluorescence intensity.^[7]

Signaling Pathway and Mechanism of Detection

The process of autophagy is a tightly regulated cellular degradation pathway. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and fuses with lysosomes to form autolysosomes, where the contents are degraded. The ratiometric analysis of Acridine Orange staining primarily assesses the late stages of autophagy, specifically the abundance of acidic autolysosomes. This method's results correlate well with established autophagy markers like the conversion of LC3-I to LC3-II and the degradation of SQSTM1/p62.^{[1][2]}





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